1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

Beschreibung

BenchChem offers high-quality 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

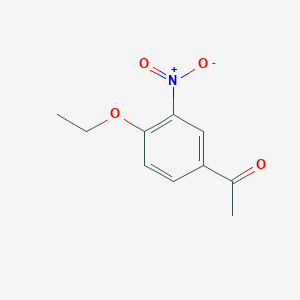

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKYBOAHWULYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one, a key nitroaromatic ketone. As a substituted acetophenone, this compound serves as a valuable intermediate in various fields of organic synthesis. We will delve into the rationale behind its targeted synthesis, robust methods for its structural characterization, potential applications, and essential safety protocols for its handling.

Core Compound Identity and Physicochemical Properties

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one is an aromatic ketone characterized by an ethoxy and a nitro group substituted on the phenyl ring. The specific arrangement of these functional groups dictates its reactivity and physical properties.

Figure 1: Chemical Structure of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one.

A summary of the key identifiers and properties of the compound is provided in Table 1. While experimental data for properties like melting and boiling points are not widely published, values can be estimated from structurally similar compounds such as 1-(4-Methoxy-3-nitrophenyl)ethan-1-one, which has a melting point of 97-100°C.[1]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-ethoxy-3-nitrophenyl)ethanone | [2] |

| CAS Number | 24430-26-0 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | Expected to be a yellow crystalline solid | Inferred from[1] |

Synthesis Pathway: Regioselective Nitration

Causality of the Synthetic Route: The most efficient and logical synthesis of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one is through the electrophilic aromatic substitution (nitration) of the readily available precursor, 4-ethoxyacetophenone. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the aromatic ring:

-

Ethoxy Group (-OCH₂CH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring.

-

Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.

The directing effects of these two groups are synergistic. The powerful ortho, para-directing ethoxy group activates the positions ortho (C3 and C5) and para (C1, already occupied) to it. The acetyl group directs the incoming electrophile to the positions meta to it (C3 and C5). Both groups, therefore, direct the incoming nitronium ion (NO₂⁺) to the C3 (and C5) position. This convergence results in the clean and high-yield formation of a single primary product: 1-(4-ethoxy-3-nitrophenyl)ethan-1-one.

Figure 2: Workflow for the Synthesis of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one.

Detailed Experimental Protocol: Nitration of 4-Ethoxyacetophenone

This protocol is based on established methods for the nitration of activated acetophenones.[4][5]

Materials:

-

4-Ethoxyacetophenone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Ice

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 4-ethoxyacetophenone (1.0 eq) dropwise to the cooled, stirring sulfuric acid, ensuring the temperature does not rise above 5°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 eq) to a portion of chilled concentrated sulfuric acid. Allow this mixture to cool.

-

Nitration: Add the cooled nitrating mixture dropwise to the solution of 4-ethoxyacetophenone in sulfuric acid over 30-45 minutes. The key to a successful and safe nitration is rigorous temperature control; maintain the internal temperature between 0°C and 5°C throughout the addition.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid precipitate of the crude product will form.

-

Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove residual acid.

-

Purification: The self-validating step of purification is achieved through recrystallization. Dissolve the crude, air-dried solid in a minimum amount of hot ethanol. If the solution is colored, activated carbon can be added and subsequently filtered out. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point and yield, and confirm the structure using the spectroscopic methods detailed below.

Spectroscopic Characterization and Validation

Structural elucidation of the synthesized product is unequivocally achieved through a combination of spectroscopic techniques. The predicted data presented below are based on the known effects of the functional groups and analysis of similar substituted acetophenones.[6][7]

Table 2: Predicted Spectroscopic Data for 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

| Technique | Feature | Predicted Chemical Shift (δ) / Frequency (ν) / Mass (m/z) | Rationale & Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ (acetyl) | ~2.6 ppm (s, 3H) | Singlet, deshielded by the adjacent carbonyl group. |

| -CH₃ (ethoxy) | ~1.5 ppm (t, 3H) | Triplet due to coupling with the -CH₂- group. | |

| -CH₂- (ethoxy) | ~4.2 ppm (q, 4H) | Quartet due to coupling with the -CH₃ group; deshielded by the adjacent oxygen. | |

| Ar-H (H-5) | ~7.2 ppm (d, 1H) | Doublet, ortho to the ethoxy group. | |

| Ar-H (H-6) | ~8.2 ppm (dd, 1H) | Doublet of doublets, ortho to the acetyl group and meta to the nitro group. | |

| Ar-H (H-2) | ~8.5 ppm (d, 1H) | Doublet, ortho to both the nitro and acetyl groups, making it the most deshielded proton. | |

| ¹³C NMR | -CH₃ (acetyl) | ~26 ppm | Typical range for an acetyl methyl carbon. |

| -CH₃ (ethoxy) | ~14 ppm | Typical range for an ethoxy methyl carbon. | |

| -CH₂- (ethoxy) | ~65 ppm | Deshielded by the adjacent oxygen atom. | |

| C=O | ~195 ppm | Carbonyl carbon, deshielded. | |

| Aromatic Carbons | 115-155 ppm | Six distinct signals are expected due to the lack of symmetry. The carbon bearing the nitro group (C3) and the carbon bearing the ethoxy group (C4) will be significantly affected. | |

| IR Spectroscopy | C=O Stretch | ~1700-1680 cm⁻¹ (strong) | Characteristic strong absorption for an aryl ketone. |

| NO₂ Stretch | ~1530 cm⁻¹ (asymmetric, strong) & ~1350 cm⁻¹ (symmetric, strong) | Two strong, characteristic peaks for a nitroaromatic compound. | |

| C-O-C Stretch | ~1250 cm⁻¹ & ~1040 cm⁻¹ | Asymmetric and symmetric stretching of the aryl ether. | |

| Aromatic C-H | ~3100-3000 cm⁻¹ | Stretching vibrations. | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 209 | Corresponds to the molecular weight of the compound. |

| [M-15]⁺ | m/z = 194 | Loss of the acetyl methyl group (•CH₃). |

| | [M-43]⁺ | m/z = 166 | Loss of the acetyl group (•COCH₃), a common fragmentation for acetophenones.[8] |

Potential Applications and Research Directions

The utility of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one lies primarily in its role as a versatile chemical intermediate. The three distinct functional groups—ketone, ether, and nitro group—offer multiple handles for subsequent chemical transformations.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, yielding 1-(3-amino-4-ethoxyphenyl)ethanone. This amino derivative is a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules with potential biological activity.

-

Dye and Pigment Industry: Aromatic amines derived from this compound can serve as diazo components in the synthesis of azo dyes.

-

Materials Science: The precursor, 4-ethoxyacetophenone, is known to function as a photoinitiator.[9] The nitrated derivative could be explored for the development of novel polymers or functional materials with tailored electronic or optical properties.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.[10] All laboratory work must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to handle the solid material and avoid creating dust. Keep away from heat and sources of ignition.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[11]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult a comprehensive and current Safety Data Sheet (SDS) for 1-(4-ethoxy-3-nitrophenyl)ethan-1-one before any handling or use.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo Safety Data Sheet. Chemius. Retrieved from [Link]

-

American Elements. (n.d.). 1-(4-ethoxy-3-nitrophenyl)ethan-1-one. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2018). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones using Sonochemical Method. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromo-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

-

ResearchGate. (2009). Electrophilic Nitration of Electron-Rich Acetophenones. Retrieved from [Link]

-

ChemBK. (2024). 1-(4-Methoxy-3-nitrophenyl)ethan-1-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank aerator. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

-

Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

ResearchGate. (2020). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. 24430-26-0|1-(4-Ethoxy-3-nitrophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. is.muni.cz [is.muni.cz]

- 6. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethanone, 1-(4-ethoxyphenyl)- [webbook.nist.gov]

- 9. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Mobile [my.chemius.net]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

"1-(4-Ethoxy-3-nitrophenyl)ethan-1-one" physical properties

[1][2][3]

Executive Summary & Compound Identity

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one (CAS: 24430-26-0), also known as 4'-Ethoxy-3'-nitroacetophenone , is a functionalized aromatic ketone used primarily as an intermediate in the synthesis of pharmaceutical agents, dyes, and photoactive polymers.[1] Its structure features an electron-donating ethoxy group and an electron-withdrawing nitro group on an acetophenone core, creating a "push-pull" electronic system that influences its reactivity and spectroscopic signature.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one |

| Common Synonyms | 4'-Ethoxy-3'-nitroacetophenone; 3'-Nitro-4'-ethoxyacetophenone |

| CAS Registry Number | 24430-26-0 |

| Molecular Formula | |

| SMILES | CCOc1ccc(cc1=O)C(C)=O |

| InChI Key | KUKYBOAHWULYHD-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models. The melting point is a critical purity indicator for this solid.

| Property | Value | Source/Notes |

| Molecular Weight | 209.20 g/mol | Calculated |

| Physical State | Crystalline Solid (Powder) | Experimental [1] |

| Color | Pale yellow to yellow | Nitro-aromatic characteristic |

| Melting Point | 65 – 66 °C | Experimental [1] |

| Boiling Point | ~340 °C (Predicted) | Decomposition likely prior to BP |

| Density | 1.24 ± 0.06 g/cm³ | Predicted (20 °C) |

| LogP (Octanol/Water) | 2.15 | Predicted (Lipophilic) |

| Solubility | Soluble in | Empirical |

Synthesis & Reaction Mechanism

The primary synthesis route involves the electrophilic aromatic substitution (nitration) of 4-ethoxyacetophenone. The regioselectivity is governed by the synergistic directing effects of the ethoxy (ortho/para-directing, activating) and acetyl (meta-directing, deactivating) groups.

Regioselectivity Logic

-

Ethoxy Group (

): Strongly activating. Directs incoming electrophiles to positions ortho and para. The para position is blocked by the acetyl group. -

Acetyl Group (

): Deactivating. Directs meta. -

Consensus: Position 3 is ortho to the ethoxy group and meta to the acetyl group, making it the highly favored site for nitration.

Experimental Protocol: Nitration

Reagents: 4-Ethoxyacetophenone, 70% Nitric Acid (

-

Dissolution: Dissolve 4-ethoxyacetophenone (1.0 eq) in glacial acetic acid at 0–5 °C.

-

Addition: Dropwise add a mixture of

(1.1 eq) and acetic acid, maintaining temperature <10 °C to prevent dinitration or oxidation of the alkyl chain. -

Quenching: Pour the reaction mixture into crushed ice/water. The product precipitates as a yellow solid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace ortho-nitro isomers (position 2).

Synthesis Workflow Diagram

Caption: Regioselective nitration pathway favoring substitution at the 3-position due to synergistic directing effects.

Spectroscopic Characterization

Researchers should validate the compound using the following diagnostic signals. The "push-pull" nature of the substituents creates distinct shifts in the aromatic region.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic H-2 | 8.42 | Doublet ( | 1H | Ortho to |

| Aromatic H-6 | 8.15 | Doublet of Doublets ( | 1H | Ortho to |

| Aromatic H-5 | 7.12 | Doublet ( | 1H | Ortho to |

| Ethoxy | 4.25 | Quartet ( | 2H | Methylene next to Oxygen |

| Acetyl | 2.60 | Singlet | 3H | Methyl ketone |

| Ethoxy | 1.51 | Triplet ( | 3H | Terminal methyl |

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Strong band at 1680–1690 cm⁻¹ (Conjugated ketone). -

Nitro (

): Two strong bands at 1535 cm⁻¹ (Asymmetric stretch) and 1350 cm⁻¹ (Symmetric stretch). -

Ether (

): Strong stretch at 1250–1260 cm⁻¹ .

Handling & Safety Profile

This compound is an aromatic nitro compound and should be treated with standard precautions for irritants and potential sensitizers.

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (Room Temperature or 2-8°C). Keep container tightly closed. Light sensitive (store in amber vials).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. (2025).[3] Product Specification: 1-(4-ethoxy-3-nitrophenyl)ethan-1-one (CAS 24430-26-0).[4][5][1] Retrieved from

-

PubChem. (2025).[5][3] Compound Summary: 1-(4-Methoxy-3-nitrophenyl)ethanone (Analogous Data). National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[6] 3-Nitro-4-ethoxyacetophenone Properties and Safety. Retrieved from

-

American Elements. (2025). 1-(4-ethoxy-3-nitrophenyl)ethan-1-one Technical Data. Retrieved from

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one, a key chemical intermediate, and its structurally related derivatives. The document delves into the synthetic pathways for its preparation, focusing on the nitration of 4-ethoxyacetophenone, and explores the critical subsequent transformation—the selective reduction of the nitro group to yield 1-(3-amino-4-ethoxyphenyl)ethanone. This amino derivative serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide offers detailed experimental protocols, characterization data, and an analysis of the causality behind experimental choices, providing researchers and drug development professionals with a thorough understanding of the chemistry and utility of this class of compounds.

Introduction: The Significance of Substituted Phenylethanones in Medicinal Chemistry

Substituted phenylethanone scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical intermediates.[1][2] The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 1-(4-ethoxy-3-nitrophenyl)ethan-1-one, and its derivatives are of particular interest due to the presence of three key functional moieties: an ethoxy group, a nitro group, and an acetyl group. Each of these groups offers a handle for further chemical modification, making this and related structures versatile platforms in drug discovery and development.[3]

The ethoxy group can influence lipophilicity and metabolic stability. The acetyl group provides a reactive site for various condensation and functional group interconversion reactions. Most notably, the nitro group can be selectively reduced to a primary amine, a critical functional group in the synthesis of a vast number of pharmaceutical agents.[4] This guide will explore the synthesis and chemical transformations of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one, with a particular focus on its conversion to the corresponding aminophenylethanone and the broader implications for medicinal chemistry.

Synthesis of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

The most direct and common route for the synthesis of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one is the electrophilic nitration of the readily available starting material, 4-ethoxyacetophenone.[5] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Understanding the Regioselectivity of Nitration

The ethoxy group (-OC2H5) is an ortho-, para-directing and activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. Conversely, the acetyl group (-COCH3) is a meta-directing and deactivating group due to its electron-withdrawing nature. In the case of 4-ethoxyacetophenone, the powerful ortho-, para-directing influence of the ethoxy group dominates, directing the incoming electrophile (the nitronium ion, NO2+) to the positions ortho to it. Since the para position is already occupied by the acetyl group, nitration occurs at one of the ortho positions. Steric hindrance from the adjacent acetyl group favors nitration at the 3-position, leading to the desired product, 1-(4-ethoxy-3-nitrophenyl)ethan-1-one.

Diagram 1: Synthesis of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one via Nitration

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. CAS 14347-05-8: 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone [cymitquimica.com]

- 3. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one: A Scaffolding for Novel Therapeutic Discovery

Abstract

This technical guide provides an in-depth exploration of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one, a substituted nitroaromatic acetophenone with significant, yet underexplored, potential in medicinal chemistry and drug discovery. By dissecting its structural components—the acetophenone core, the nitro group, and the ethoxy moiety—we can logically infer a spectrum of potential biological activities. This document serves as a roadmap for researchers, outlining detailed methodologies for its synthesis, characterization, and, most critically, its systematic evaluation as a potential therapeutic agent. We present a series of robust, field-proven experimental protocols to investigate its anticancer, antimicrobial, and anti-inflammatory properties, as well as its metabolic fate and potential toxicity, thereby providing a comprehensive framework for its preclinical assessment.

Introduction: Deconstructing the Therapeutic Potential

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one (also known as 4'-Ethoxy-3'-nitroacetophenone) is a compound of interest due to the convergence of three structurally significant functional groups, each with a well-documented role in pharmacology.

-

The Acetophenone Core: Acetophenone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3] They serve as versatile intermediates in the synthesis of numerous pharmaceuticals.[1]

-

The Nitroaromatic Moiety: The nitro group is a powerful electron-withdrawing group that is a key feature in many therapeutic agents.[4] Nitroaromatic compounds are often bioreductively activated within target cells to generate reactive nitrogen species, a mechanism that underpins their use as antimicrobial, antiparasitic, and anticancer agents.[5][6] However, this same reactivity can also lead to toxicity, making a thorough evaluation of the benefit-risk profile essential.[7]

-

The Ethoxy Group: The replacement of a more common methoxy group with an ethoxy group can significantly alter a molecule's pharmacokinetic properties. The increased lipophilicity of the ethoxy group may enhance membrane permeability and alter how the compound is absorbed, distributed, and metabolized in the body.[8]

This unique combination of functional groups suggests that 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one could serve as a valuable scaffold for the development of novel therapeutics. Its structural similarity to phenacetin, a retired analgesic, also points towards a potential interaction with cytochrome P450 enzymes, particularly CYP1A2, which warrants a thorough metabolic investigation.[9][10][11]

Synthesis and Characterization

The synthesis of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one can be approached via two primary synthetic routes, each with its own advantages. The selection of the route may depend on the availability of starting materials.

Synthetic Pathways

Route A: Nitration of 4-Ethoxyacetophenone

This is a direct approach where the commercially available 4-ethoxyacetophenone is subjected to electrophilic aromatic substitution. The ethoxy group is an ortho-, para-director, and the acetyl group is a meta-director. The directing effects of these two groups reinforce the nitration at the position ortho to the ethoxy group and meta to the acetyl group.

Route B: Williamson Ether Synthesis

This two-step approach begins with the nitration of the more readily available p-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone.[12] This intermediate is then subjected to a Williamson ether synthesis, where the phenoxide is reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to form the desired ethoxy ether.[13]

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 11. Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Application Note: High-Efficiency Synthesis of Chalcones Derived from 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

Executive Summary

This application note details the optimized synthesis of chalcones (1,3-diaryl-2-propen-1-ones) utilizing 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one (also known as 4'-ethoxy-3'-nitroacetophenone) as the nucleophilic component.

The 3-nitro-4-ethoxy motif is a "privileged structure" in medicinal chemistry, frequently associated with potent anti-inflammatory, anti-tubulin, and antimicrobial activity. The presence of the electron-withdrawing nitro group (

This guide presents two validated protocols:

-

Method A: Classical Base-Catalyzed Claisen-Schmidt Condensation (Solution Phase).

-

Method B: Green Chemistry Solvent-Free Mechanochemical Synthesis (Solid Phase).

Chemical Foundation & Mechanism

The synthesis relies on the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation between a ketone having

Reaction Logic

-

Enolate Formation: The base (hydroxide) deprotonates the

-methyl group of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one. The 3-nitro group inductively stabilizes this enolate, making the starting material more reactive than unsubstituted acetophenone. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the substituted benzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes rapid dehydration (E1cB mechanism) to form the thermodynamically stable (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation utilizing the nitro-ethoxy acetophenone scaffold.[2]

Experimental Protocols

Materials Required[1][5][6][7][8][9][10][11][12][13][14]

-

Ketone: 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one (1.0 equiv).

-

Aldehyde: Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 - 1.1 equiv).

-

Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

-

Solvent: Ethanol (95% or absolute).

-

Apparatus: Magnetic stirrer (Method A) or Mortar and Pestle (Method B).

Method A: Solution-Phase Synthesis (Standard)

Best for scale-up (>5g) and temperature-sensitive aldehydes.

-

Preparation: Dissolve 10 mmol of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one in 15 mL of Ethanol in a 50 mL round-bottom flask.

-

Aldehyde Addition: Add 10 mmol of the chosen aromatic aldehyde. Stir until homogenous.

-

Catalyst Addition: Add 5 mL of 10% aqueous NaOH solution dropwise while stirring.

-

Critical Check: The solution often turns dark yellow or orange immediately upon base addition, indicating enolate formation.

-

-

Reaction: Stir the mixture at Room Temperature (25°C) for 3–6 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product is typically less polar than the starting ketone.

-

-

Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing dilute HCl (to neutralize excess base).

-

Isolation: Filter the precipitated solid using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot Ethanol.

Method B: Solvent-Free Mechanochemical Synthesis (Green)

Best for rapid screening and maximizing yield.

-

Mixing: Place 5 mmol of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one and 5 mmol of aldehyde in a clean mortar.

-

Grinding: Add 10 mmol (solid pellet) of NaOH.

-

Reaction: Grind vigorously with a pestle for 5–15 minutes.

-

Observation: The mixture will become a pasty solid and likely change color (yellow/orange) as the reaction proceeds and water is released (exothermic).

-

-

Workup: Add 20 mL cold water to the mortar to dissolve the inorganic salts.

-

Isolation: Filter the solid product.

-

Purification: Recrystallize from Ethanol.

Experimental Workflow & Decision Logic

Figure 2: Operational workflow for the synthesis and purification of chalcones.

Data Presentation & Expectations

The following table summarizes expected outcomes based on the electronic nature of the aldehyde partner when reacting with the 4-ethoxy-3-nitroacetophenone core.

| Aldehyde Type | Substituent Effect | Method A Yield | Method B Yield | Reaction Time (Method B) |

| Electron Withdrawing | 4-NO₂, 4-Cl | High (85-95%) | Excellent (90-98%) | 5-10 mins |

| Neutral | H (Benzaldehyde) | Good (75-85%) | High (85-90%) | 10-15 mins |

| Electron Donating | 4-OMe, 4-N(Me)₂ | Moderate (60-75%) | Good (75-85%) | 15-25 mins |

Characterization Markers (QC)

To validate the structure of the product, look for these specific spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Vinyl Protons: Two doublets (

) appearing between -

Ethoxy Group: A quartet (

ppm) and a triplet ( -

Aromatic Region: The proton ortho to the nitro group (position 2 of the acetophenone ring) will appear as a doublet with a small coupling constant (

) further downfield (

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at

( -

NO₂ Stretch: Asymmetric stretch at

and symmetric stretch at

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling Out | Incomplete dehydration (Aldol adduct remains). | Increase reaction time or reflux for 30 mins. Ensure base concentration is sufficient. |

| Dark/Tar Formation | Polymerization or Cannizzaro reaction. | Reduce temperature to 0°C during base addition. Reduce base concentration (try 5% NaOH). |

| No Precipitate | Product is soluble in EtOH/Water mix. | Evaporate Ethanol first, then extract with Ethyl Acetate. Wash organic layer with brine. |

| Impure Product | Michael addition of water/solvent.[5] | Avoid prolonged exposure to strong base after reaction completion. Neutralize promptly. |

References

-

Claisen-Schmidt Condensation Overview

-

Nitro-Chalcone Synthesis & Activity

-

Lobatón-García, C. E., et al. (2024).[9][10][11] "Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking." Molecules, 29. Link

-

Vázquez-Rodríguez, S., et al. (2013).[12] "Synthesis and anti-inflammatory activity of three nitro chalcones." Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522.[13] Link

-

-

Green Chemistry Protocols

-

Paliwal, P., et al. (2013). "Solvent-free synthesis of chalcones: A green approach." Journal of Chemical and Pharmaceutical Research. Link

-

-

General Chalcone Methodology

-

Cabrera-Pérez, L., et al. (2023). "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol." Molecules. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. praxilabs.com [praxilabs.com]

- 3. byjus.com [byjus.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. jetir.org [jetir.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Nitration of 4-Ethoxyacetophenone

Welcome to the technical support resource for the nitration of 4-ethoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the "why" behind the experimental observations, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 4-ethoxyacetophenone, and what is the chemical reasoning?

The nitration of 4-ethoxyacetophenone is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is determined by the cumulative directing effects of the two substituents: the ethoxy group (-OEt) and the acetyl group (-COCH₃).

-

Ethoxy Group (-OEt): This is an activating group and a strong ortho, para-director.[1] The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the electrophile (NO₂⁺) adds to the ortho or para positions.

-

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director.[2][3] The carbonyl group is electron-withdrawing, pulling electron density out of the ring and destabilizing the sigma complex, particularly when the electrophile adds to the ortho or para positions.

The powerful activating and ortho, para-directing effect of the ethoxy group dominates the deactivating, meta-directing effect of the acetyl group. The position para to the ethoxy group is already occupied by the acetyl group. Therefore, the substitution is directed to the positions ortho to the ethoxy group, which are C3 and C5.

Between these two positions, C3 is strongly favored. Substitution at C5 would place the incoming nitro group between the two existing substituents, resulting in significant steric hindrance. Thus, the reaction overwhelmingly yields 4-ethoxy-3-nitroacetophenone as the major product.

Q2: I've isolated a significant amount of an unexpected side product. What could it be?

While 4-ethoxy-3-nitroacetophenone is the primary product, several side products can form, particularly if reaction conditions are not carefully controlled.

-

Ortho-Isomer (4-Ethoxy-2-nitroacetophenone): Although sterically hindered, a small amount of nitration can occur at the C2 position, which is ortho to both the acetyl and ethoxy groups. Its formation is generally minor but can increase with higher reaction temperatures.

-

Dinitration Products: If the reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperatures, or prolonged reaction times), a second nitration can occur on the already nitrated ring. The most likely product would be 4-ethoxy-3,5-dinitroacetophenone, as the existing groups would direct the second nitro group to the remaining activated position.

-

Ipso-Substitution Products: For electron-rich acetophenones, the possibility of ipso-substitution exists.[4] This is a reaction where the incoming electrophile displaces a substituent already on the ring, in this case, potentially the acetyl group. This is typically a minor pathway under standard nitration conditions but can be influenced by the specific nitrating agent and substrate.

-

Oxidized Byproducts (Tar): The use of concentrated nitric and sulfuric acids, which are strong oxidizing agents, can lead to the oxidation of the starting material or products, especially at elevated temperatures.[5] This often results in the formation of dark, tarry, and intractable materials, which significantly lowers the yield of the desired product.

Troubleshooting Guide

Problem 1: Low yield of the desired product and formation of a dark, tarry substance.

This is one of the most common issues and almost always points to a loss of control over the reaction conditions.

Causality: The nitrating mixture (HNO₃/H₂SO₄) is highly exothermic upon mixing and reaction. Uncontrolled temperature spikes can lead to runaway reactions, promoting oxidation of the aromatic ring and the formation of dinitrated byproducts.[5]

Solutions:

-

Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0°C and 5°C, using an ice-salt or dry ice-acetone bath.[6] This is the single most critical parameter for preventing side reactions.

-

Slow Reagent Addition: The nitrating mixture should be added dropwise to the solution of 4-ethoxyacetophenone in sulfuric acid. This allows the cooling bath to dissipate the heat generated from the reaction, preventing localized temperature increases.

-

Pre-cooling of Reagents: Ensure all reagents and solutions, including the nitrating mixture, are cooled to the target temperature before addition.

Problem 2: The isolated product is a mixture of isomers that are difficult to separate.

This issue indicates a loss of regioselectivity, often due to suboptimal reaction conditions.

Causality: Higher reaction temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the sterically hindered 4-ethoxy-2-nitroacetophenone isomer.

Solutions:

-

Optimize Reaction Temperature: As with preventing tar formation, maintaining a consistent low temperature (0-5 °C) is crucial for maximizing the yield of the thermodynamically favored 3-nitro isomer.

-

Purification Strategy - Fractional Recrystallization: The different isomers will likely have slightly different solubilities in a given solvent. A carefully performed fractional recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, can often be used to separate the isomers. The major 3-nitro isomer should crystallize out first upon cooling, leaving the more soluble 2-nitro isomer in the mother liquor.

-

Purification Strategy - Column Chromatography: For a more definitive separation, especially on a smaller scale or for isolating minor products for analysis, silica gel column chromatography is highly effective.[4] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Problem 3: The reaction is very slow or does not go to completion.

Causality: This can be caused by insufficient activation of the nitrating agent or issues with reagent quality.

Solutions:

-

Reagent Quality: Ensure that concentrated sulfuric acid and nitric acid are fresh and have not absorbed atmospheric moisture. Water can interfere with the formation of the highly electrophilic nitronium ion (NO₂⁺).[7]

-

Sufficient Sulfuric Acid: Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid. Ensure the correct stoichiometric or excess amount is used as per a validated protocol.

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. If the reaction stalls, a slight, very cautious increase in temperature (e.g., to 10°C) for a short period might be necessary, but this risks increasing side product formation.

Visualizing Reaction Pathways & Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.

Caption: Reaction pathways in the nitration of 4-ethoxyacetophenone.

Caption: Troubleshooting workflow for common nitration issues.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of 4-ethoxy-3-nitroacetophenone while minimizing side product formation.

Materials:

-

4-ethoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Ethanol

-

Deionized Water

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Swirl gently to mix and keep the mixture cooled until use.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 4-ethoxyacetophenone in 10 mL of concentrated sulfuric acid. Cool this solution in an ice-salt bath until the internal temperature is between 0°C and 5°C.

-

Nitration: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred acetophenone solution. The rate of addition should be controlled to ensure the internal temperature does not exceed 5°C. This step should take approximately 20-30 minutes.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: Slowly pour the reaction mixture over a beaker containing approximately 100 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude, air-dried solid from a minimal amount of hot ethanol. Cool the solution slowly to first form crystals, then place in an ice bath to maximize recovery. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product, 4-ethoxy-3-nitroacetophenone, is a pale yellow solid.

Data Summary

| Reaction Parameter | Expected Outcome | Primary Side Products |

| Temperature (0-5 °C) | High yield and selectivity for 4-ethoxy-3-nitroacetophenone. | Minimal formation of isomers. |

| Temperature (>15 °C) | Decreased yield, potential for tar formation. | Increased 4-ethoxy-2-nitroacetophenone, dinitration. |

| Rapid Addition | Poor exotherm control, leading to lower yield and purity. | Oxidation byproducts (tar), isomers. |

| Excess Nitric Acid | Increased risk of dinitration. | 4-ethoxy-3,5-dinitroacetophenone. |

References

-

Malecki, N., Carato, P., Houssin, R., Cotelle, P., & He´nichart, J. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte fu¨r Chemie 136, 1601–1606. Available at: [Link]

-

Moodie, R. B., Penton, J. R., & Schofield, K. (1969). Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic, 578-581. Available at: [Link]

-

Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Available at: [Link]

-

Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that product and account for its formation. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

- Google Patents. (1996). JPH08259507A - Nitration of acetophenone derivative.

-

University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

-

Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Available at: [Link]

-

Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Available at: [Link]

-

Chegg.com. (2020). Solved Provide the mechanism for the nitration of. Available at: [Link]

- Google Patents. (2023). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.

-

Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]

-

Land of Chemistry. (2023). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Available at: [Link]

- Google Patents. (1965). US3221062A - Nitration process.

-

The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. automate.video [automate.video]

- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. is.muni.cz [is.muni.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Purification of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one by Recrystallization

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one via recrystallization. It is designed to move beyond a simple protocol, offering insights into the principles of the technique and providing robust troubleshooting solutions to common experimental challenges.

Principles of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The core principle relies on the differential solubility of a compound in a given solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[4] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[1][5] Soluble impurities, present in smaller concentrations, remain in the "mother liquor," while insoluble impurities are removed by hot filtration.[1][6] This process, when performed correctly, results in the formation of a highly ordered crystal lattice that excludes impurity molecules, yielding a product of significantly higher purity.[1]

Selecting the Optimal Solvent System

The success of any recrystallization hinges on the selection of an appropriate solvent.[2] For 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one, a moderately polar aromatic ketone, several factors must be considered. The presence of a polar nitro group and an ether linkage suggests that polar solvents will be effective.[7]

Key Solvent Characteristics:

-

High solubility at high temperatures: The compound should be readily soluble in the boiling solvent.[4]

-

Low solubility at low temperatures: The compound should precipitate significantly upon cooling to room temperature and then in an ice bath to maximize yield.[4][6]

-

Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by filtration).[4]

-

Chemical inertness: The solvent must not react with the compound.[2]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

Based on the structure of the target compound and data for similar nitroacetophenones, the following solvents are recommended for screening.[7][8]

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Ethanol | 78 | Polar Protic | Often a good first choice for moderately polar compounds. The ethoxy and ketone groups suggest good solubility. An ethanol/water mixture may also be effective. |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer a slightly different solubility profile that could be advantageous for separating specific impurities. |

| Methanol | 65 | Polar Protic | A more polar alcohol, it may dissolve the compound too readily at room temperature, potentially reducing yield. However, it is effective for many nitroaromatic compounds.[9] |

| Ethyl Acetate | 77 | Polar Aprotic | A good solvent for compounds with ester-like functionality (the ketone group is similar). Often used in a solvent pair with a non-polar solvent like hexanes.[10] |

Screening Protocol:

-

Place ~50 mg of the crude 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one into a small test tube.

-

Add the chosen solvent dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

-

If the solid does not dissolve, heat the test tube gently in a water bath.

-

Continue adding the hot solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Detailed Recrystallization Protocol

This protocol assumes ethanol has been selected as the optimal solvent.

Step 1: Dissolution

-

Place the crude 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one in an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation).

-

Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate.

-

Add more hot ethanol in small portions, swirling after each addition, until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a good yield; excess solvent will keep more of the product dissolved even after cooling.[11]

Step 2: Decolorization (If Necessary)

-

If the hot solution is colored (e.g., yellow or brown), and the pure compound is expected to be colorless or pale yellow, colored impurities may be present.

-

Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]

Step 3: Hot Gravity Filtration

-

This step is necessary if there are insoluble impurities or if charcoal was used.

-

Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

-

Keep the solution near boiling and pour it through the filter paper as quickly as possible. Causality: This step must be performed rapidly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[6][12]

Step 4: Crystallization

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6][12]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]

Step 5: Isolation and Washing

-

Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing soluble impurities. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.[11]

Step 6: Drying

-

Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry.[1]

-

Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven. The purity of the final product can be assessed by taking a melting point.[3]

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization process in a direct question-and-answer format.

Question: My compound will not dissolve, even after adding a large amount of boiling solvent.

-

Answer: You have likely chosen a solvent in which your compound is poorly soluble even when hot. The best course of action is to recover your compound by evaporating the solvent and starting over with a different, more polar solvent from the screening list.[13]

Question: No crystals have formed after cooling the solution to room temperature and in an ice bath.

-

Answer: This is one of the most common issues and usually has one of two causes:

-

Too much solvent was used: This is the most frequent reason for crystallization failure. The solution is not saturated enough for crystals to form. Solution: Boil off some of the solvent to increase the concentration and allow the solution to cool again.

-

The solution is supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals. Solution: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[11] The tiny scratches provide a surface for nucleation. Alternatively, if you have a small crystal of the pure compound, you can add it as a "seed crystal".[11][13]

-

Question: My compound "oiled out" instead of forming crystals.

-

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[14] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if there is a high concentration of impurities depressing the melting point.[14][15]

-

Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool much more slowly. Insulating the flask can help.[13][14]

-

Solution 2: If slow cooling fails, recover the compound and try a lower-boiling point solvent.[15]

-

Question: The recrystallization resulted in a very low yield (<50%).

-

Answer: A low yield can be attributed to several factors:

-

Excess solvent: As mentioned, using too much solvent is a primary cause of product loss to the mother liquor.[14]

-

Premature crystallization: Significant product may have been lost during the hot filtration step. Ensure all glassware is pre-heated and the filtration is done quickly.

-

Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.[11]

-

Inherent solubility: Some product will always remain dissolved in the mother liquor. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling, though this crop will likely be less pure.[6]

-

Question: The final product is still colored or appears impure.

-

Answer: This suggests that impurities were not effectively removed.

-

Colored Impurities: If you skipped the activated charcoal step, colored impurities may have co-crystallized with your product. Re-dissolve the product and repeat the recrystallization, including the charcoal treatment.[15]

-

Trapped Impurities: If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[15] The solution is to repeat the recrystallization with a slower, more gradual cooling period.[12]

-

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization problems.

References

-

Recrystallization. (n.d.). University of California, Davis, Chem 2A/B/C Lab Manual. Retrieved February 15, 2026, from [Link]

-

Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

Choice of recrystallisation solvent. (n.d.). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved February 15, 2026, from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Information on solvent choices for nitroaromatic compounds is a general principle found in such texts.)

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Recrystallization (chemistry). (2023, December 2). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Recrystallisation Help. (2020, October 30). Reddit. Retrieved February 15, 2026, from [Link]

-

Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. (2018). Journal of Chemical & Engineering Data. Retrieved February 15, 2026, from [Link]

-

4'-Nitroacetophenone. (n.d.). Solubility of Things. Retrieved February 15, 2026, from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Scale-Up Synthesis of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one

[1][2][3][4]

Introduction: The Molecule & The Challenge

Target Molecule: 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one CAS: 1701-41-3 Core Utility: Key intermediate for EGFR inhibitors and agrochemical precursors.[1][2][3]

Scaling up the synthesis of nitro-aromatics is notoriously deceptive.[1][2][3] On a gram scale, the exotherm is manageable; on a kilogram scale, it becomes a thermal runaway hazard.[4] The synthesis of 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one typically involves the nitration of 4-ethoxyacetophenone.[1][2][3][4] The ethoxy group is a strong activator, making the ring highly susceptible to rapid, exothermic nitration, while the acetyl group deactivates the meta-position, fortunately directing the nitro group to the desired 3-position (ortho to the ethoxy group).[4]

This guide addresses the three critical failure modes encountered during scale-up: Thermal Runaway , Regiochemical Loss (Dinitration) , and Phase Separation Issues (Oiling Out) .[2][3]

Module 1: Critical Safety & Thermal Management (Nitration Route)

The Hazard: The nitration of 4-ethoxyacetophenone is highly exothermic (

Troubleshooting Guide: Thermal Control

| Symptom | Root Cause | Immediate Action / Prevention |

| Temperature Spikes (>5°C deviation) | Dosing rate exceeds cooling capacity.[1][2][3] | Stop dosing immediately. Increase jacket cooling flow.[1][2][3] Do not resume until |

| Delayed Exotherm | "Accumulation" of HNO3 due to | Stop dosing. Allow temperature to rise slowly to 0°C to consume accumulated reagent before adding more. |

| Brown Fumes (NOx) | Oxidation side-reactions; temperature too high (>15°C).[1][2][3] | Purge headspace with |

Protocol 1.1: The "Dose-and-Consume" Strategy

Standard Batch Protocol for 10kg Scale

-

Charge: Sulfuric acid (H2SO4, 98%) and 4-ethoxyacetophenone.[1][2][3] Cool to -5°C.[1][2][3]

-

Why: The substrate is dissolved in H2SO4 first to act as a heat sink and buffer.

-

-

Dose: Add Mixed Acid (HNO3/H2SO4) via a dip tube (sub-surface) to prevent headspace splashing.[1][2][3]

-

Rate Control: The addition rate must be slave-linked to the internal temperature (

).[1][2][3]-

Rule: If

, the dosing pump hard stops .

-

Visualizing the Safety Logic

The following diagram illustrates the required control loop for safe nitration scale-up.

Module 2: Regioselectivity & Impurity Control

The Challenge: The ethoxy group is so activating that the ring is prone to dinitration (forming the 3,5-dinitro impurity). Conversely, acid-catalyzed hydrolysis of the ethoxy ether can yield the phenol byproduct (4-hydroxy-3-nitroacetophenone).[1][2][3][4]

FAQ: Purity Management

Q: I am seeing 5-10% of the dinitro impurity. How do I stop this?

-

A: You are likely operating with a local excess of nitric acid.[2]

-

Fix 1 (Mixing): Improve agitation (Reynolds number > 10,000).[1][2][3] Local "hotspots" of HNO3 concentration cause over-nitration.[2]

-

Fix 2 (Stoichiometry): Reduce HNO3 equivalents from 1.10 to 1.02.

-

Fix 3 (Temperature): Strictly keep

.[1][2][3] Higher temperatures lower the activation energy barrier for the second nitration.

-

Q: My product contains a phenolic impurity (4-hydroxy-3-nitroacetophenone).

-

A: This is ether cleavage.[1][2] It occurs if the reaction dwells too long in strong acid or if the quench gets too hot.

Reaction Pathway Analysis

Module 3: Workup & Isolation (The "Oiling Out" Issue)

The Issue: Nitro-aromatics often have low melting points (Target MP is approx. 95-100°C, but impurities depress this significantly).[1][2][3] Upon quenching into water, the product often precipitates as a sticky oil/gum rather than a filterable solid, trapping acids and impurities.[4]

Troubleshooting: Crystallization

-

Controlled Quench: Do not dump the reaction mixture into ice.

-

Seeding: Once the addition is complete, the mixture might be an emulsion.

-

Action: Add seed crystals of pure 1-(4-Ethoxy-3-nitrophenyl)ethan-1-one at 10-15°C.

-

-

Solvent Assist: If oiling persists, add a small amount of Ethanol or Isopropanol (5-10% v/v) to the quench water.[2][3] This increases the solubility slightly, allowing for a slower, more ordered crystal growth, preventing the occlusion of impurities.[4]

Module 4: The Alkylation Alternative

If your facility lacks the safety infrastructure for large-scale nitration (Class 1 Div 1 electricals, blast walls, remote dosing), you should switch to the Alkylation Route .[4]

Route: Alkylation of 4-hydroxy-3-nitroacetophenone (CAS 3013-11-4) using Ethyl Bromide/Iodide and a base (K2CO3).[1][2][3]

| Feature | Nitration Route | Alkylation Route |

| Raw Material Cost | Low (Commodity acids) | Moderate (Start from nitro-phenol) |

| Safety Profile | High Hazard (Exotherm/Runaway) | Low Hazard (Standard heating) |

| Waste Stream | Large volume of acidic waste | Inorganic salts (KBr) |

| Throughput | High (Fast reaction) | Moderate (Slower kinetics) |

Recommendation: Use Nitration for cost-critical multi-ton manufacturing.[1][2][3] Use Alkylation for kilo-lab scale or facilities with limited thermal safety controls.[1][2][3]

References

-

Olah, G. A., et al. (1989).[4] Nitration: Methods and Mechanisms. VCH Publishers.[1][2][3] (Classic text on nitration mechanisms and directing effects).[1][3]

-

Booth, G. (2000).[2][3] "Nitro Compounds, Aromatic".[4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry.

-

Org. Synth. (1920).[1][2][3] "m-Nitroacetophenone".[1][2][3] Organic Syntheses, Coll.[4][5][8] Vol. 1, p. 393.[4] (Foundational procedure for acetophenone nitration).

-

PubChem. (2023).[1][2][3] "1-(4-Methoxy-3-nitrophenyl)ethanone (Analog Data)".[1][2][3][9] National Library of Medicine.[2] (Used for physical property estimation of the ethoxy analog).

-

BenchChem. (2023).[1][2][3] "Technical Support Center: Managing Exothermic Reactions in Alkene Nitration". (General safety protocols for nitration scale-up). [1][3]

Sources

- 1. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols an ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04189D [pubs.rsc.org]

- 7. CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents [patents.google.com]

- 8. Synthesizing method for 1,3, dimethyl-2-imidazolidinone - Eureka | Patsnap [eureka.patsnap.com]

- 9. chembk.com [chembk.com]

Technical Support Center: Nitration of 4-Ethoxyacetophenone

Welcome to the technical support center for the nitration of 4-ethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The presence of two directing groups—an activating ortho-, para-directing ethoxy group and a deactivating meta-directing acetyl group—makes achieving high regioselectivity and yield a significant challenge.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and practical guidance on alternative nitrating agents to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the standard mixed acid (HNO₃/H₂SO₄) nitration of 4-ethoxyacetophenone often problematic?

The conventional use of concentrated nitric and sulfuric acids, while effective for many aromatic compounds, presents several challenges with a substrate like 4-ethoxyacetophenone.[1][2] The primary issues are:

-

Harsh Conditions: The strongly acidic and oxidizing environment can lead to the degradation of the starting material, particularly the sensitive ethoxy group, resulting in lower yields and the formation of tar-like byproducts.[3]

-

Poor Regioselectivity: The powerful nitronium ion (NO₂⁺) generated in mixed acid is highly reactive and can be less selective, leading to a mixture of 2-nitro and 3-nitro isomers that are often difficult to separate.[4]

-

Over-nitration: The activating nature of the ethoxy group makes the ring susceptible to multiple nitrations, even with the deactivating acetyl group present, especially if the reaction temperature is not rigorously controlled.[5][6]

Q2: What are the expected isomers from the mononitration of 4-ethoxyacetophenone, and which one typically predominates?

The two primary mononitration products are 4-ethoxy-3-nitroacetophenone and 4-ethoxy-2-nitroacetophenone.

-

The ethoxy group is a strongly activating ortho-, para- director.

-

The acetyl group is a deactivating meta- director.

The directing effects converge on position 3 (ortho to ethoxy, meta to acetyl) and conflict at position 2 (ortho to ethoxy, ortho to acetyl). Generally, the powerful directing effect of the alkoxy group dominates, but the steric hindrance from the adjacent acetyl group and the deactivating effect of the acetyl group can influence the ratio. Under many conditions, 4-ethoxy-3-nitroacetophenone is the major product .[7] However, the precise ratio is highly dependent on the chosen nitrating agent and reaction conditions.[4]

Q3: My nitration reaction is turning dark brown or black. What's happening and how can I prevent it?

A dark reaction mixture is a common sign of substrate oxidation and decomposition.[3] Nitric acid is a potent oxidizing agent, and electron-rich aromatic rings are particularly susceptible.[2]

Troubleshooting Steps:

-

Temperature Control: Nitration is a highly exothermic reaction.[8][9] It is critical to maintain low temperatures (typically 0 °C to -15 °C) by using an ice-salt or dry ice/acetone bath and adding the nitrating agent slowly and dropwise.

-

Milder Reagents: Switch from aggressive mixed acid to a milder alternative. Options like nitric acid in acetic anhydride, metal nitrates on solid supports, or N-nitro compounds are less oxidizing.[3][5]

-

Controlled Addition: Add the nitrating agent slowly to the solution of your substrate. This prevents localized "hot spots" where the concentration of the nitrating agent and the temperature are high, minimizing decomposition.[3]

Alternative Nitrating Agents: Troubleshooting & Protocols

For sensitive substrates like 4-ethoxyacetophenone, moving beyond mixed acid is often necessary to achieve clean, selective nitration. Below are detailed guides for several alternative systems.

Guide 1: Nitric Acid in Acetic Anhydride (Acetyl Nitrate)

Q: When should I consider using acetyl nitrate?

This system is an excellent choice when you need to avoid the strong protic acid environment of H₂SO₄ and reduce the oxidative potential of the reaction. It is particularly useful for substrates prone to acid-catalyzed hydrolysis or degradation.[1][3] Acetyl nitrate, formed in situ, is a less aggressive electrophile than the nitronium ion in mixed acid, often leading to improved regioselectivity.[10]

Q: What is the mechanism and what are the safety concerns?

Nitric acid reacts with acetic anhydride to form acetyl nitrate and acetic acid. The acetyl nitrate then serves as the source of the nitronium ion.

Caution: The in situ formation of acetyl nitrate can be highly exothermic and the reagent itself is unstable.[10] Strict temperature control is essential, and the reagent should always be prepared and used at low temperatures without isolation.

Workflow for Acetyl Nitrate Generation and Use

Caption: Experimental workflow for nitration using acetyl nitrate.

Detailed Protocol: Synthesis of 4-Ethoxy-3-nitroacetophenone

-

Preparation of Acetyl Nitrate Solution: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride (5.0 equiv.) to 0 °C in an ice-salt bath. Slowly add concentrated (70%) nitric acid (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at this temperature for 15 minutes before use.

-

Nitration: In a separate three-neck flask, dissolve 4-ethoxyacetophenone (1.0 equiv.) in acetic anhydride (2 mL per gram of substrate). Cool the solution to 0 °C.

-

Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30-60 minutes. Maintain the reaction temperature between 0-5 °C.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 4-ethoxy-3-nitroacetophenone as the major product.

Guide 2: Solid-Supported Metal Nitrates (Claycop, Bismuth Nitrate)